tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a cyano-pyrazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Nitrile Introduction: The cyano group is introduced by reacting the pyrazole with a suitable nitrile source, such as cyanogen bromide or through Sandmeyer reaction.
Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, often involving reductive amination or other cyclization strategies.
Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Catalysis: Use of catalysts to improve reaction efficiency and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.
Receptor Binding: Investigated for binding to specific biological receptors.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals.
Anticancer Research: Studied for its potential anticancer properties.
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with biological receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a boronate ester group.
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a bromine atom instead of a cyano group.
Uniqueness
Cyano Group: The presence of the cyano group in tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate imparts unique reactivity and potential biological activity.
Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(4-cyanopyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)17-6-4-12(5-7-17)18-10-11(8-15)9-16-18/h9-10,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGSXGVHCLNZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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